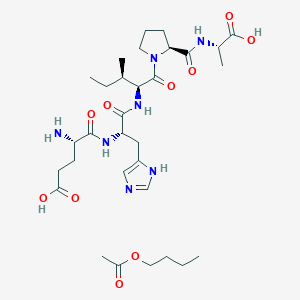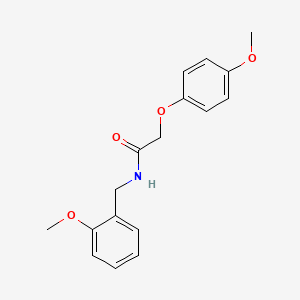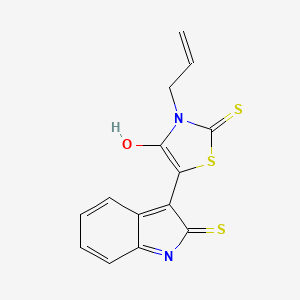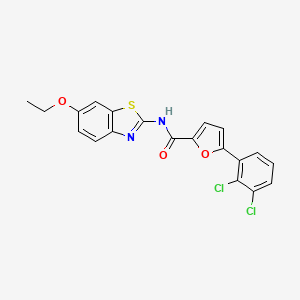
Fibrinogen-Binding Peptide 137235-80-4(fb-acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) is a synthetic peptide designed to mimic the vitronectin binding site on the fibrinogen receptor. This compound is known for its ability to bind fibrinogen and inhibit platelet adhesion and aggregation . It has a molecular weight of 681.79 and is used primarily in scientific research .
Méthodes De Préparation
The synthesis of Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) involves multiple steps, including the coupling of amino acids and the formation of peptide bonds. The process typically starts with the protection of functional groups to prevent unwanted reactions. The amino acids are then sequentially added to form the peptide chain. After the chain is complete, the protecting groups are removed, and the peptide is purified . Industrial production methods may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides .
Analyse Des Réactions Chimiques
Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) has a wide range of scientific research applications:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: The peptide is employed in research on cell adhesion, platelet aggregation, and fibrinogen interactions.
Medicine: It is investigated for its potential therapeutic applications in preventing thrombosis and other clot-related disorders.
Mécanisme D'action
The mechanism of action of Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) involves its binding to the fibrinogen receptor. By mimicking the vitronectin binding site, the peptide inhibits the adhesion of platelets to fibrinogen and prevents platelet aggregation. This action is mediated through the inhibition of the interaction between fibrinogen and its receptor on the platelet surface . The molecular targets involved include the fibrinogen receptor and vitronectin binding sites .
Comparaison Avec Des Composés Similaires
Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) is unique in its specific design to mimic the vitronectin binding site on the fibrinogen receptor. Similar compounds include:
H-EHIPA-OH: Another peptide that binds to fibrinogen and inhibits platelet adhesion.
L-alpha-glutamyl-L-histidyl-L-isoleucyl-L-prolyl-L-alanine: A peptide with similar binding properties but different amino acid composition.
These compounds share similar mechanisms of action but differ in their specific amino acid sequences and binding affinities .
Propriétés
Formule moléculaire |
C31H51N7O10 |
|---|---|
Poids moléculaire |
681.8 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;butyl acetate |
InChI |
InChI=1S/C25H39N7O8.C6H12O2/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34;1-3-4-5-8-6(2)7/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40);3-5H2,1-2H3/t13-,14+,16+,17+,18+,20+;/m1./s1 |
Clé InChI |
LUGIKKQBEXOTRS-BZSAAPQTSA-N |
SMILES isomérique |
CCCCOC(=O)C.CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CCCCOC(=O)C.CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(benzyloxy)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B15149202.png)
![3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149203.png)
![(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B15149204.png)



amino}cyclohexanecarboxamide](/img/structure/B15149242.png)
![2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15149243.png)
![N'~1~,N'~3~-bis{[3-(4-nitrophenoxy)phenyl]carbonyl}benzene-1,3-dicarbohydrazide](/img/structure/B15149246.png)
![2,4-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149247.png)
![2-Chloro-5-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15149257.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B15149268.png)
![Ethyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15149272.png)
![2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B15149279.png)
